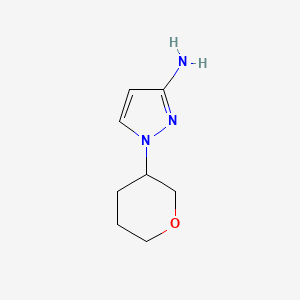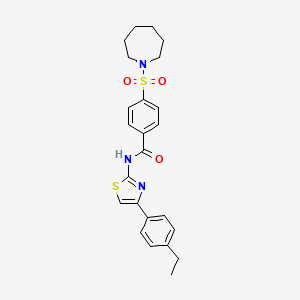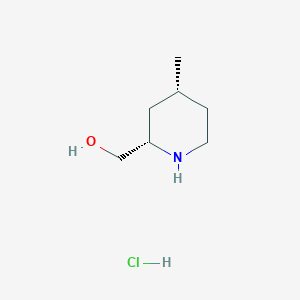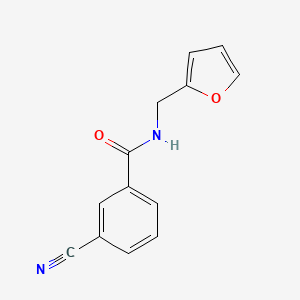
1-(Oxan-3-yl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxan-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with an oxan-3-yl group
Applications De Recherche Scientifique
1-(Oxan-3-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the synthesis of various agrochemicals and pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-(Oxan-3-yl)-1H-pyrazol-3-amine typically involves the condensation of 1,3-dielectrophilic nitriles with hydrazines . This method is efficient and straightforward, allowing for the incorporation of the NH2 group directly into the pyrazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Oxan-3-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced pyrazole derivatives .
Mécanisme D'action
The mechanism of action of 1-(Oxan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparaison Avec Des Composés Similaires
1-(Oxan-3-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
- 1-(Oxan-4-yl)-1H-pyrazol-3-amine
- 1-(Oxan-3-yl)-1H-pyrazol-5-amine
- 1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylboronic acid
These compounds share structural similarities but differ in their specific substituents and positions, which can lead to variations in their chemical reactivity and biological activity. The unique structural features of this compound, such as the position of the oxan-3-yl group, contribute to its distinct properties and applications .
Propriétés
IUPAC Name |
1-(oxan-3-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-3-4-11(10-8)7-2-1-5-12-6-7/h3-4,7H,1-2,5-6H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEQKPKPNWUCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N2C=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2428749.png)

![(Z)-ethyl 4-(((4-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2428752.png)

![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-ethyl-5-fluoropyrimidine](/img/structure/B2428755.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2428757.png)
![4-Methoxy-2-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2428760.png)



![4-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2428770.png)


